molecular formula C12H20Cl2N2 B1433975 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride CAS No. 1803587-58-7

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Cat. No.: B1433975
CAS No.: 1803587-58-7
M. Wt: 263.2 g/mol
InChI Key: GERULJNKADXHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a benzodiazepine derivative characterized by ethyl and methyl substituents at the 3-position of its diazepine ring. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base form, which is advantageous for pharmaceutical formulation. Benzodiazepines are widely studied for their modulatory effects on GABAA receptors, making this compound a candidate for neurological and psychiatric research.

Properties

IUPAC Name

3-ethyl-3-methyl-1,2,4,5-tetrahydro-1,4-benzodiazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-3-12(2)9-13-11-7-5-4-6-10(11)8-14-12;;/h4-7,13-14H,3,8-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERULJNKADXHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC2=CC=CC=C2CN1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach to 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves cyclization reactions of suitably substituted precursors. A common and effective method includes:

  • Starting materials: Ethylamine and methylamine react with a benzodiazepine precursor.
  • Reaction medium: Strong acids such as hydrochloric acid are used to promote cyclization.
  • Conditions: The reaction is typically carried out under reflux to ensure complete ring closure and formation of the dihydrochloride salt.

This method leverages the nucleophilic amines to form the benzodiazepine ring system by intramolecular cyclization facilitated by acidic conditions.

Industrial Production Methods

Industrial synthesis emphasizes scalability, reproducibility, and purity. Key features include:

  • Large-scale reactors: Batch or continuous flow reactors are employed to maintain consistent reaction parameters.
  • Controlled parameters: Temperature, pressure, and reagent stoichiometry are carefully regulated.
  • Purification: Techniques such as crystallization and chromatographic separation are used to isolate the dihydrochloride salt with high purity.

Alternative Synthetic Strategies

Recent advances in benzodiazepine synthesis provide alternative routes that may be adapted for this compound:

  • One-pot multi-component reactions: These involve reacting o-phenylenediamines with aldehydes, alkynes, or acyl chlorides under catalytic conditions, sometimes employing Lewis acid catalysts or solid supports like alumina or silica gel.
  • Enaminone-based approaches: Multi-step syntheses starting from benzene-1,2-diamines and 1,3-propanedioic acid derivatives, followed by functionalization and condensation reactions, have been reported to yield benzodiazepine derivatives efficiently.
  • Solvent-free and mild condition methods: Use of catalysts such as iodine, silver nitrate, or HBF4-SiO2 at room temperature to facilitate cyclization, offering environmentally friendly alternatives.

These methods highlight the versatility and evolving nature of benzodiazepine synthesis, potentially applicable to 3-ethyl-3-methyl derivatives with appropriate modifications.

Reaction Parameters and Yield Optimization

The following table summarizes typical reaction parameters and yields based on reported experimental data for related benzodiazepine syntheses, which can be extrapolated to the target compound:

Precursor Solvent Catalyst Temperature (°C) Yield (%)
Substituted benzaldehyde Ethanol Glacial acetic acid 80 65–72
Triazole derivative Dichloromethane (DCM) None Room temperature 45–50
  • Stoichiometry: A 1:1 molar ratio of aldehyde to amine precursor is optimal.
  • Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to track reaction progress.
  • Purification: Recrystallization or silica gel chromatography is employed to isolate the pure dihydrochloride salt.

Chemical Reaction Analysis

Types of Reactions Involved

  • Cyclization: Formation of the benzodiazepine ring via intramolecular nucleophilic attack.
  • Substitution: Electrophilic or nucleophilic substitutions on the benzodiazepine ring can modify the compound.
  • Oxidation/Reduction: The compound can be oxidized to N-oxides or reduced to dihydro derivatives using common reagents.

Common Reagents

Reaction Type Reagents Conditions
Oxidation Hydrogen peroxide, peracids Mild to moderate heating
Reduction Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) Anhydrous conditions
Substitution Halogens, alkylating agents, nucleophiles Varies, often acidic/basic

Characterization Techniques

To confirm the structure and purity of this compound, the following analytical methods are employed:

Chemical Reactions Analysis

Types of Reactions

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to benzodiazepine receptors, which are part of the GABA-A receptor complex. This binding enhances the inhibitory effects of the neurotransmitter GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Comparison with Similar Benzodiazepine Derivatives

The following analysis compares the target compound with structurally and functionally related benzodiazepines based on substituents, physicochemical properties, and applications.

Structural Analogues

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Pharmacological Notes
Target Compound 3-ethyl, 3-methyl (diazepine ring) Not explicitly provided Hypothesized GABA modulation; dihydrochloride enhances solubility.
4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride 4-methyl (diazepine ring) Supplier availability noted; methyl substituent may reduce metabolic degradation.
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride No alkyl substituents Basic benzodiazepine scaffold; potential anxiolytic or anticonvulsant activity.
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride Benzonitrile group (aromatic ring) C13H18ClN3 251.76 Polar nitrile group may alter blood-brain barrier penetration.

Functional Comparisons

  • Methyl groups (e.g., in 4-Methyl-... dihydrochloride) are associated with reduced oxidative metabolism, prolonging half-life .
  • Salt Form: Dihydrochloride salts improve aqueous solubility, critical for intravenous formulations. This feature is shared with the target compound and its analogs .
  • Therapeutic Potential: While GABA modulation is a common mechanism, substituents dictate receptor subtype specificity. For example, chloro substituents (e.g., 7-Chloro-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one ) are linked to anticonvulsant effects, whereas alkyl groups may favor anxiolytic activity.

Research and Availability

  • dihydrochloride, which has multiple global suppliers (e.g., Chem Pharm Co., Senor Life Sciences) .
  • Many benzodiazepine analogs, including those with methanesulfonyl or piperidinyl groups, are discontinued but remain of research interest for structure-activity relationship (SAR) studies .

Key Research Findings and Gaps

  • SAR Insights : Ethyl and methyl substituents on the diazepine ring may balance lipophilicity and metabolic stability, but empirical data are lacking.
  • Clinical Relevance : Benzodiazepines with bulky substituents (e.g., propan-2-yl in 1-(Propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine ) often exhibit reduced sedation, suggesting the target compound could be optimized for minimal CNS side effects.

Biological Activity

Overview

3-Ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a compound belonging to the benzodiazepine class known for its psychoactive properties. It is characterized by a unique bicyclic structure that includes both ethyl and methyl substituents. This compound has garnered interest in pharmacological research due to its potential therapeutic effects, particularly in treating anxiety and related disorders.

  • Molecular Formula : C12H18N2·2ClH
  • CAS Number : 1803587-58-7
  • IUPAC Name : this compound

The primary mechanism of action for this compound involves its interaction with GABA-A receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative and anxiolytic effects. This interaction is crucial for its potential therapeutic applications in treating anxiety disorders and insomnia.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects:

Anxiolytic Effects

Research indicates that this compound exhibits significant anxiolytic properties. In animal models, administration of this compound resulted in reduced anxiety-like behaviors as measured by standard tests such as the elevated plus maze and open field tests.

Sedative Properties

The sedative effects of this compound have been documented in multiple studies. It has been shown to decrease locomotor activity in rodents when administered at therapeutic doses. This effect is attributed to its action on GABA-A receptors which modulate neuronal excitability.

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties of this compound. Studies indicate that it may mitigate neuronal damage induced by oxidative stress and excitotoxicity in vitro. The underlying mechanisms appear to involve the modulation of intracellular calcium levels and inhibition of apoptotic pathways.

Research Findings and Case Studies

StudyFindings
Study 1 : Anxiolytic ActivityDemonstrated significant reduction in anxiety-like behavior in mice; effective at doses of 10 mg/kg.
Study 2 : Sedative EffectsShowed decreased locomotion in rats; effective sedative at doses ranging from 5 to 15 mg/kg.
Study 3 : NeuroprotectionIndicated reduced neuronal apoptosis under oxidative stress conditions; potential for use in neurodegenerative disorders.

Synthetic Routes and Production

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method includes the reaction of ethylamine and methylamine with a suitable benzodiazepine precursor under acidic conditions (e.g., hydrochloric acid), followed by purification processes such as crystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride, and how can reaction yields be improved?

  • Methodology :

  • Cyclization strategies : Utilize multi-step reactions starting from substituted benzaldehyde derivatives (e.g., condensation with triazole intermediates under reflux in ethanol with glacial acetic acid as a catalyst) .

  • Purification : Employ recrystallization or chromatography (e.g., silica gel column) to isolate the dihydrochloride salt .

  • Yield optimization : Adjust stoichiometry (1:1 molar ratio of aldehyde to amine precursor) and monitor reaction progress via TLC or HPLC .

    • Example Data Table :
PrecursorSolventCatalystTemp (°C)Yield (%)
Substituted benzaldehydeEthanolGlacial acetic acid8065–72
Triazole derivativeDCMNoneRT45–50

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the benzodiazepine backbone and ethyl/methyl substituents .
  • X-ray crystallography : Resolve crystal structures to verify stereochemistry (e.g., chair conformation of the tetrahydro ring) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ ions) .

Q. What receptor-binding assays are suitable for studying its biological activity?

  • Methodology :

  • Radioligand displacement : Test affinity for GABAA_A receptors using 3H^3H-diazepam as a competitive ligand in cortical membrane preparations .
  • Functional assays : Measure chloride ion flux in HEK293 cells expressing recombinant GABAA_A receptors .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for this compound, given its chiral centers?

  • Methodology :

  • Chiral chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Polarimetric analysis : Monitor optical rotation to confirm enantiopurity post-separation .
  • Crystallization-induced resolution : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. What strategies address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

  • Methodology :

  • DFT calculations : Compare computed 1H^1H-NMR shifts (using Gaussian or ORCA) with experimental data to identify conformational discrepancies .
  • Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl3_3 to assess solvent-induced shifts .
  • Dynamic effects : Perform variable-temperature NMR to probe ring-flipping dynamics in the tetrahydrobenzodiazepine core .

Q. How can researchers design in vivo studies to evaluate its pharmacokinetics and toxicity?

  • Methodology :

  • Dosing regimens : Administer orally or intravenously in rodent models (e.g., 10–50 mg/kg) with plasma sampling for LC-MS/MS analysis .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14-day subchronic studies .
  • Metabolite profiling : Identify phase I/II metabolites using liver microsomes and UPLC-QTOF .

Q. What are the stability challenges for this compound under physiological conditions?

  • Methodology :

  • pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; analyze degradation via HPLC .

  • Light/heat sensitivity : Store lyophilized powder at -20°C in amber vials to prevent photodegradation .

    • Example Stability Data :
ConditionTemp (°C)Time (h)Degradation (%)
pH 1.2372415–20
pH 7.437245–10

Q. How can bioaccumulation potential be assessed for environmental safety?

  • Methodology :

  • BCF assays : Expose algae or fish (e.g., Danio rerio) to 14C^{14}C-labeled compound; measure tissue accumulation via scintillation counting .
  • QSAR modeling : Predict log KowK_{ow} using EPI Suite to estimate environmental persistence .

Key Research Gaps

  • Limited toxicity data for chronic exposure .
  • Lack of structural data for metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
Reactant of Route 2
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.